(3-Bromo-5-ethylphenyl)(methyl)sulfane
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Overview
Description
(3-Bromo-5-ethylphenyl)(methyl)sulfane is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of a bromine atom, an ethyl group, and a methylsulfane group attached to a phenyl ring, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for (3-Bromo-5-ethylphenyl)(methyl)sulfane are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-5-ethylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfane group can be oxidized to sulfoxides or sulfones, and reduced back to the sulfane form.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Boron reagents and palladium catalysts under mild conditions.
Major Products Formed
Substitution Reactions: Various substituted phenyl derivatives.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Reduced sulfane derivatives.
Coupling Reactions: Complex organic molecules with extended carbon frameworks.
Scientific Research Applications
(3-Bromo-5-ethylphenyl)(methyl)sulfane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Bromo-5-ethylphenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The bromine atom and the sulfane group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-methylphenyl)(methyl)sulfane: Similar structure with a methyl group instead of an ethyl group.
(3-Bromo-5-ethylphenyl)(ethyl)sulfane: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
(3-Bromo-5-ethylphenyl)(methyl)sulfane is unique due to the specific combination of its functional groups, which confer distinct reactivity and potential biological activity. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-bromo-3-ethyl-5-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrS/c1-3-7-4-8(10)6-9(5-7)11-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVNVDKJLROCKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)Br)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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